2-Ethylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
936-80-1 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-ethylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H10N2/c1-2-8-7-11-6-4-3-5-9(11)10-8/h3-7H,2H2,1H3 |
InChI Key |
NKGQMTMAJFEXID-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN2C=CC=CC2=N1 |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridines, including 2-ethyl derivatives, exhibit a range of antimicrobial activities. These compounds have been synthesized and evaluated for their effectiveness against various pathogens. For instance, several derivatives have shown promising results as potential agents against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. Notably, studies have reported that specific 2-ethylimidazo[1,2-a]pyridine derivatives possess significant anti-tubercular activity, making them candidates for further development in tuberculosis treatment .
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold has also been investigated for anticancer properties. Certain derivatives have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. This has led to ongoing research into their mechanisms of action and potential use as chemotherapeutic agents .
Case Studies
Case Study 1: Antituberculosis Activity
A study detailed the synthesis of various imidazo[1,2-a]pyridine-3-carboxamide derivatives and their evaluation against Mtb strains. The findings revealed that certain compounds exhibited potent activity against both replicating and non-replicating Mtb, highlighting the potential for these derivatives in developing new tuberculosis therapies .
Case Study 2: Anticancer Research
Another case study focused on the anticancer properties of this compound derivatives. Researchers synthesized a series of compounds and tested their efficacy against different cancer cell lines. The results indicated that some derivatives significantly reduced cell viability and showed promise as lead compounds for further development in cancer therapy .
Comparative Data Table
Chemical Reactions Analysis
Ultrasound-Assisted Iodination
2-Ethylimidazo[1,2-a]pyridine undergoes regioselective iodination at the C3 position under metal-free conditions :
-
Reactants : I₂ (0.6 equiv), TBHP (tert-butyl hydroperoxide, 2 equiv).
-
Conditions : Ethanol, ultrasonic irradiation (40 kHz, 50 W), 30 minutes.
Optimized Reaction Parameters :
| Parameter | Value |
|---|---|
| Iodine Source | I₂ |
| Oxidant | TBHP in water |
| Temperature | Room temperature |
| Energy Input | Ultrasonic irradiation |
Mechanistic Insight :
-
The reaction proceeds via a radical pathway, confirmed by inhibition with TEMPO .
-
No involvement of iodide ions, as KI failed to produce the product .
Derivatization for Biological Activity
While not directly reported for 2-ethyl derivatives, related imidazo[1,2-a]pyridines are functionalized at C3 for antitubercular activity:
-
Carboxamide Formation : Reaction with phenoxyethylamines yields analogs with MIC values ≤0.054 μg/mL against M. tuberculosis .
-
Scaffold Hopping : Substituents at C2 and C7 positions enhance potency against multidrug-resistant TB strains .
Comparative Reactivity Table
Mechanistic and Structural Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent type and position. Below is a comparative analysis with key analogs:
Physicochemical and Pharmacokinetic Profiles
Preparation Methods
Metal-Free Cyclization in Aqueous Media
A highly efficient, two-step protocol for synthesizing 2-ethylimidazo[1,2-a]pyridine was reported by Chapman et al.. This method avoids transition metals and leverages aqueous sodium hydroxide for cyclization:
Step 1: Synthesis of N-Propargyl Pyridinium Bromide
2-Aminopyridine reacts with 1-bromo-2-butyne in ethanol at 80°C for 2 hours, forming the N-alkylated pyridinium salt. The reaction proceeds via nucleophilic substitution, yielding the intermediate in 86% isolated yield after recrystallization.
Step 2: Base-Mediated Cyclization
The pyridinium salt is treated with aqueous NaOH at room temperature, inducing intramolecular cyclization to form the imidazo[1,2-a]pyridine core. This step achieves near-quantitative conversion (98% yield) with rapid reaction times (<10 minutes).
Key Data:
-
Characterization:
Advantages:
-
Scalable to multigram quantities with minimal purification.
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Utilizes water as a green solvent, aligning with sustainable chemistry principles.
Condensation with α-Haloketones
General Methodology for Imidazo[1,2-a]pyridine Formation
The condensation of 2-aminopyridines with α-haloketones is a well-established route for imidazo[1,2-a]pyridine synthesis. While most examples focus on aryl-substituted derivatives, alkyl variants (e.g., 2-ethyl) can be synthesized using α-bromoethyl ketones.
Reaction Conditions:
-
Substrate: α-Bromoethyl methyl ketone or analogous alkyl halides.
-
Catalyst: Neutral alumina or FeCl (for enhanced efficiency).
-
Solvent: Solvent-free or ethanol at 60–80°C.
Mechanism:
-
Nucleophilic attack by the pyridine nitrogen on the α-haloketone.
-
Intramolecular cyclization via elimination of HX (X = Br, Cl).
-
Aromatization to yield the imidazo[1,2-a]pyridine core.
Limitations:
-
Custom synthesis of α-haloalkyl ketones is often required.
Comparative Analysis of Synthetic Methods
FeBr-catalyzed oxidative coupling with aldehydes offers a route to 3-aroylimidazo[1,2-a]pyridines . Adapting this method for aliphatic aldehydes may facilitate ethyl group introduction, though no examples are yet reported.
Q & A
Q. What are the established synthetic routes for 2-ethylimidazo[1,2-a]pyridine and its derivatives?
The synthesis of this compound derivatives typically involves condensation reactions between 2-aminopyridines and α-haloketones. For instance, ultrasound-assisted methods in PEG-400 with K₂CO₃ yield 2-arylimidazo[1,2-a]pyridines efficiently (60% amplitude, 20 kHz, 1–3 hours) . Friedel-Crafts acylation at the C-3 position using Lewis acids (e.g., AlCl₃) enables selective acetylation, producing functionally diverse libraries with high purity and yield . Solid-phase synthesis is another robust approach, where polymer-bound intermediates undergo halogenation and coupling .
Q. How does structural analysis inform the design of imidazo[1,2-a]pyridine derivatives?
X-ray crystallography reveals critical intermolecular interactions (e.g., π-stacking, C–H⋯N bonds) that stabilize the imidazo[1,2-a]pyridine scaffold. Substituent positioning (e.g., nitro or amine groups at C-2/C-3) influences electronic and steric properties, which correlate with bioactivity. For example, removing the N-atom at position 7 enhances anticancer activity by altering electrostatic interactions with cancer cell membranes .
Q. What are the primary pharmacological applications of this scaffold?
The scaffold exhibits broad therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities. Marketed drugs like zolpidem and alpidem highlight its CNS applications, while derivatives with electron-donor groups (e.g., –NH₂) show enhanced cytotoxicity against HepG2 and MCF-7 cell lines .
Advanced Research Questions
Q. How do substituent effects at C-2 and C-3 positions influence anticancer activity?
SAR studies demonstrate that electron-withdrawing groups (e.g., –NO₂) at C-2 reduce cytotoxicity due to steric hindrance, whereas –NH₂ groups at C-3 enhance activity. For example:
Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?
Discrepancies arise from cell-specific membrane composition and metabolic pathways. To address this:
- Normalize assays : Use Vero cells (non-cancerous) as a control to rule off-target toxicity .
- Profile membrane interactions : Surface plasmon resonance (SPR) or molecular docking can predict binding affinity to cancer-specific receptors (e.g., PI3K/mTOR) .
- Optimize substituent polarity : Hydrophilic groups (e.g., –OH) improve solubility and reduce false negatives in viability assays .
Q. How can synthetic methodologies be optimized for high-throughput screening?
- Parallel synthesis : Use Lewis acid-catalyzed Friedel-Crafts acylation to generate acetylated libraries with minimal byproducts .
- Microwave-assisted reactions : Reduce reaction times from hours to minutes (e.g., 15 minutes for imidazo[1,2-a]pyrimidines) .
- Automated purification : Combine column chromatography with LC-MS for rapid isolation of high-purity derivatives .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
